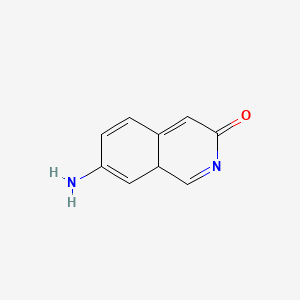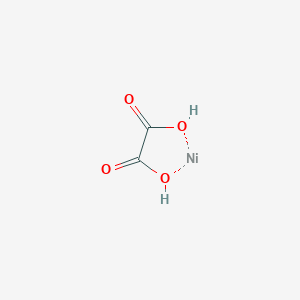
7-amino-8aH-isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-8aH-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-8aH-isoquinolin-3-one can be achieved through several methods. One common approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method includes the sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation . These methods provide good yields and short reaction times.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly processes. For example, a copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile efficiently produces densely functionalized isoquinolines . Additionally, a Ru(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides isoquinolines without the need for external oxidants .
Chemical Reactions Analysis
Types of Reactions: 7-amino-8aH-isoquinolin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electron density at different positions of the isoquinoline ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium and copper catalysts, ammonium acetate, and microwave irradiation . These conditions facilitate efficient and selective transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can yield various substituted isoquinolines, while copper-catalyzed reactions can produce functionalized isoquinolines with high selectivity .
Scientific Research Applications
7-amino-8aH-isoquinolin-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, isoquinoline derivatives have been investigated for their anti-cancer, anti-malarial, and anti-inflammatory activities . In industry, these compounds are used in the production of dyes and other functional materials .
Mechanism of Action
The mechanism of action of 7-amino-8aH-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal catalysts, facilitating various chemical transformations through coordination and activation of substrates . Additionally, its biological activity may be mediated through interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-amino-8aH-isoquinolin-3-one include other isoquinoline derivatives such as 8-aminoquinoline, 1,2,3,4-tetrahydroisoquinoline, and 1,4-dihydroxy isoquinoline .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
7-amino-8aH-isoquinolin-3-one |
InChI |
InChI=1S/C9H8N2O/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5,7H,10H2 |
InChI Key |
XKVVXWUJLYKAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)N=CC2C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)



![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)


![3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride](/img/structure/B12335388.png)


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)


